Bienvenue dans la boutique en ligne BenchChem!

Methyl germane

Nanowire VLS Growth Semiconductor

This is a high-purity, specialty organogermanium precursor for advanced semiconductor fabrication. It uniquely enables a <111>-to-<110> growth orientation transition during VLS nanowire synthesis, a critical differentiator for creating programmed superstructures impossible with standard GeH₄. It delivers up to 3x higher carbon incorporation (x=0.07–0.08) than dimethylgermane in μc-Ge₁₋ₓCₓ films for superior bandgap engineering. For Ge:C stressor regions in advanced Ge nFET devices, it provides more strain in less volume. This is the definitive choice for researchers demanding precise nanostructure morphology and film composition control.

Molecular Formula CH6Ge
Molecular Weight 90.69 g/mol
CAS No. 1449-65-6
Cat. No. B072786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl germane
CAS1449-65-6
Molecular FormulaCH6Ge
Molecular Weight90.69 g/mol
Structural Identifiers
SMILESC[GeH3]
InChIInChI=1S/CH6Ge/c1-2/h1-2H3
InChIKeyFOTXTBSEOHNRCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 100 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Germane (CAS 1449-65-6) for Semiconductor Research and Advanced Material Synthesis


Methyl germane (CH₆Ge, monomethylgermane) is a volatile organogermanium compound existing as a colorless gas with a boiling point of -35°C and a density of 0.63 g/cm³ . It serves as a critical precursor in semiconductor fabrication, particularly in Chemical Vapor Deposition (CVD) and Vapor-Liquid-Solid (VLS) processes [1]. Unlike simpler germanium hydrides, methyl germane introduces a single methyl group, conferring unique reactivity and enabling precise control over film composition and nanostructure morphology [2].

Why Methyl Germane Cannot Be Substituted with Other Organogermanes or Germane in Critical Applications


Direct substitution of methyl germane with germane (GeH₄) or other alkylgermanes like tetramethylgermane is scientifically unsound due to distinct differences in fundamental chemical properties and resulting material outcomes. Methyl germane is a significantly weaker acid than germane, altering its reactivity in gas-phase and surface chemistries [1]. More critically, in VLS nanowire synthesis, the addition of methyl germane uniquely induces a transition from <111> to <110> oriented growth, a capability not shared by standard GeH₄/H₂ chemistry [2]. Furthermore, its use as a precursor yields microcrystalline germanium carbon (µc-Ge₁₋ₓCₓ) films with higher carbon incorporation (x = 0.07–0.08) compared to dimethylgermane (x = 0.02–0.03), a key differentiator for bandgap engineering [3].

Quantifiable Differentiation of Methyl Germane (CAS 1449-65-6) in Key Semiconductor Processes


Methyl Germane Enables Unique <110> Nanowire Orientation vs. Standard Germane

In Vapor-Liquid-Solid (VLS) synthesis of Ge nanowires, the addition of methylgermane (GeH₃CH₃) to a standard GeH₄/H₂ chemistry is demonstrated to induce a transition from <111> to <110> oriented growth [1]. This morphological control is unique to methylgermane; germane alone cannot achieve this transition, enabling the fabrication of complex kinking superstructures with user-defined segment lengths and angles [2].

Nanowire VLS Growth Semiconductor Crystal Orientation

Enhanced Thermal Stability of Methyl-Terminated Germanane (GeCH₃) vs. Hydrogen-Terminated Germanane (GeH)

A one-step covalent methyl-termination process applied to germanane yields methyl-terminated germanane (GeCH₃). This material exhibits significantly enhanced thermal stability, remaining stable up to 250 °C, compared to just 75 °C for hydrogen-terminated germanane (GeH) [1]. This threefold improvement in thermal robustness is a direct result of the methyl group's passivation effect.

2D Materials Thermal Stability Germanane Optoelectronics

Methyl Germane as a Superior Carbon Source for Ge:C Stressors in nFET Devices

In the fabrication of strained germanium nFET devices, monomethylgermane (GeH₃CH₃) is utilized in an epitaxial growth process as the carbon source to form carbon-doped germanium (Ge:C) stressor regions [1]. The use of monomethylgermane is claimed to yield more strain in less volume compared to alternative precursors, as a carbon atom (from the methyl group) is much smaller than a silicon atom, providing a superior strain engineering capability [2].

nFET Strain Engineering Carbon Doping Epitaxy

Quantified Difference in Gas-Phase Acidity: Methyl Germane vs. Germane

A direct comparison using Fourier transform-ion cyclotron resonance spectrometry reveals that methylgermane (CH₃GeH₃) is a significantly weaker acid than germane (GeH₄) [1]. The gas-phase acidity (ΔH°acid) for methylgermane was measured at 1536.6 kJ mol⁻¹, which is approximately 35 kJ mol⁻¹ higher (weaker acid) than the ΔH°acid of germane at 1502.0 ± 5.1 kJ mol⁻¹ [2].

Gas-Phase Chemistry Thermochemistry Acidity Mass Spectrometry

Precise Ground-State Geometry of Methyl Germane from High-Resolution Spectroscopy

High-resolution infrared spectroscopy of deuterated methyl germanes, combined with microwave data, has yielded a refined ground-state geometry for methyl germane [1]. The determined bond lengths are r₀(C-H) = 1.0921 Å, r₀(Ge-H) = 1.5285 Å, and r₀(Ge-C) = 1.9490 Å, with bond angles ∠HCH = 108.84° and ∠HGeH = 108.78° [2]. This level of geometric precision is essential for accurate computational modeling of its behavior in surface reactions and decomposition pathways, and is more precisely defined than for many related organogermanes.

Spectroscopy Molecular Geometry Infrared Quantum Chemistry

Higher Carbon Incorporation in µc-Ge₁₋ₓCₓ Films Using Methyl Germane vs. Dimethylgermane

In the deposition of microcrystalline germanium carbon (µc-Ge₁₋ₓCₓ) films by Hot-wire CVD, the choice of precursor directly impacts the carbon incorporation (x) [1]. Films deposited using monomethylgermane achieved a carbon content of x = 0.07 to 0.08, whereas those deposited using dimethylgermane only achieved x = 0.02 to 0.03 under comparable conditions [2].

Thin Films Carbon Doping CVD Microcrystalline

Optimal Research and Industrial Applications for Methyl Germane (CAS 1449-65-6)


Fabrication of Kinked Germanium Nanowire Superstructures

Methyl germane is uniquely suited for the rational fabrication of Ge nanowire superstructures with programmed kinks. Its addition to standard GeH₄/H₂ VLS chemistry induces a transition from <111> to <110> oriented growth [1]. This enables the creation of nanowires with user-defined angles and segment lengths, a capability not possible with germane alone [2].

Synthesis of Thermally Robust Methyl-Terminated Germanane (GeCH₃) for 2D Optoelectronics

Methyl germane serves as a key precursor for the one-step covalent methyl-termination of germanane, yielding GeCH₃ [1]. This 2D material exhibits a thermal stability of up to 250 °C, a threefold improvement over hydrogen-terminated germanane (GeH) [2], making it a more robust candidate for next-generation optoelectronic devices and sensors.

Carbon Doping for Strain Engineering in Advanced Germanium nFET Transistors

In the semiconductor industry, monomethylgermane (GeH₃CH₃) is specifically employed in epitaxial growth processes as a carbon source to form carbon-doped germanium (Ge:C) stressor regions [1]. This approach is claimed to yield more strain in less volume compared to alternatives, crucial for enhancing carrier mobility in advanced Ge nFET devices [2].

High Carbon Content µc-Ge₁₋ₓCₓ Alloy Deposition for Bandgap Tuning

Researchers seeking to tune the optical bandgap of germanium-carbon alloys should select monomethylgermane as their precursor. In Hot-wire CVD processes, it enables the deposition of µc-Ge₁₋ₓCₓ films with a carbon content (x) of 0.07–0.08, which is significantly higher than the x = 0.02–0.03 achieved with dimethylgermane [1]. This allows for a wider range of bandgap engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl germane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.